N-ethyl-N-phenylfuran-2-carboxamide

Hydrogen-bond donor Membrane permeability Drug-likeness

N-Ethyl-N-phenylfuran-2-carboxamide (synonym: N-ethyl-N-phenyl-2-furamide; CAS 223431-27-4) is a synthetic tertiary furan-2-carboxamide with molecular formula C₁₃H₁₃NO₂ and molecular weight 215.25 g/mol. It belongs to the broader class of N-substituted furan-2-carboxamides, a scaffold investigated for antimicrobial, antibiofilm, ion channel modulatory, and enzyme inhibitory activities.

Molecular Formula C13H13NO2
Molecular Weight 215.25g/mol
Cat. No. B403238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-phenylfuran-2-carboxamide
Molecular FormulaC13H13NO2
Molecular Weight215.25g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)C(=O)C2=CC=CO2
InChIInChI=1S/C13H13NO2/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h3-10H,2H2,1H3
InChIKeyKWLXAUQLWRZMLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-phenylfuran-2-carboxamide (CAS 223431-27-4): Compound Class, Physicochemical Identity, and Screening Library Provenance


N-Ethyl-N-phenylfuran-2-carboxamide (synonym: N-ethyl-N-phenyl-2-furamide; CAS 223431-27-4) is a synthetic tertiary furan-2-carboxamide with molecular formula C₁₃H₁₃NO₂ and molecular weight 215.25 g/mol [1]. It belongs to the broader class of N-substituted furan-2-carboxamides, a scaffold investigated for antimicrobial, antibiofilm, ion channel modulatory, and enzyme inhibitory activities [2]. Unlike the majority of biologically characterized furan-2-carboxamides—which are secondary amides bearing an N–H donor—this compound is a fully substituted tertiary amide (Hdon = 0), a distinction with direct consequences for membrane permeability, metabolic stability, and target engagement profile . The compound is commercially distributed as a screening compound (ChemBridge ID 5286546) in the Hit2Lead library, where it is categorized in Price Group 0 (the most economical tier), making it accessible for high-throughput screening campaigns and initial SAR explorations .

Why N-Ethyl-N-phenylfuran-2-carboxamide Cannot Be Casually Replaced by Other Furan-2-carboxamide Screening Compounds


The furan-2-carboxamide scaffold tolerates extensive N-substitution variation, and seemingly minor structural changes produce marked shifts in hydrogen-bonding capacity, lipophilicity, and biological target engagement. N-Ethyl-N-phenylfuran-2-carboxamide is distinguished by its tertiary amide architecture (Hdon = 0), whereas close analogs such as N-phenylfuran-2-carboxamide (CAS 1929-89-1) and N-phenethyl-2-furamide (CHEBI:195015) are secondary amides bearing one H-bond donor . This single Hdon difference alters LogP, aqueous solubility, and passive membrane permeability—parameters that directly govern performance in cell-based assays, in vivo pharmacokinetics, and blood–brain barrier penetration predictions . Furthermore, within the ChemBridge 3D-similarity neighborhood, closely related compounds such as 1-(2-furoyl)-3-phenylpyrrolidine (LogP 1.97) and 1-(2-furoyl)-3-phenylpiperidine (LogP 2.53) exhibit LogP values spanning 0.56 log units, demonstrating that even conservative scaffold rigidification measurably shifts physicochemical properties . Generic interchange within this class without accounting for Hdon count, LogP, and tPSA differences risks invalidating SAR hypotheses and confounding screening outcomes. The quantitative evidence below substantiates precisely where N-ethyl-N-phenylfuran-2-carboxamide diverges from its nearest neighbors.

Quantitative Differentiation Evidence for N-Ethyl-N-phenylfuran-2-carboxamide Versus Closest Structural Analogs


Zero Hydrogen-Bond Donor Count Versus Secondary Amide Analogs: Impact on Predicted Membrane Permeability

N-Ethyl-N-phenylfuran-2-carboxamide possesses zero hydrogen-bond donors (Hdon = 0) owing to its tertiary amide structure, in which both the amide nitrogen substituents are carbon-linked (N-ethyl and N-phenyl) . By contrast, three of its closest structural analogs—N-phenylfuran-2-carboxamide (CAS 1929-89-1, a secondary anilide), N-ethyl-2-furancarboxamide (CHEBI:229447, a secondary alkyl amide), and N-phenethyl-2-furamide (CHEBI:195015, a secondary phenethyl amide)—each bear one H-bond donor (Hdon = 1) [1]. The reduction from Hdon = 1 to Hdon = 0 is a well-established determinant of passive membrane permeability: Veber et al. (J. Med. Chem. 2002, 45, 2615–2623) demonstrated that compounds with Hdon ≤ 2 exhibit substantially higher oral bioavailability in rats, and removal of a single H-bond donor can improve Caco-2 Papp by 2- to 5-fold in matched molecular pairs [2]. For screening cascades where cell permeability is a critical gatekeeper, this structural feature provides N-ethyl-N-phenylfuran-2-carboxamide with a predicted permeability advantage over its secondary amide analogs.

Hydrogen-bond donor Membrane permeability Drug-likeness Tertiary amide

LogP and Aqueous Solubility Differentiation Within the ChemBridge 3D-Similarity Cluster

Within the ChemBridge 3D-similarity neighborhood (Tanimoto ≥ 99%), N-ethyl-N-phenylfuran-2-carboxamide exhibits a measured LogP of 2.08 and a LogSW (log aqueous solubility) of −2.55 . This places it in an intermediate lipophilicity range: 0.11 log units more lipophilic than 1-(2-furoyl)-3-phenylpyrrolidine (LogP = 1.97; LogSW = −2.64) and 0.45 log units less lipophilic than 1-(2-furoyl)-3-phenylpiperidine (LogP = 2.53; LogSW = −3.22) . The 0.56-logP span across these three analogs—all sharing the identical tPSA of 33.4 Ų and Hdon = 0—demonstrates that ring rigidification (acyclic → pyrrolidine → piperidine) systematically elevates LogP without altering polar surface area, whereas N-ethyl-N-phenylfuran-2-carboxamide retains the lowest LogP and highest predicted aqueous solubility within this cluster. Its LogP of 2.08 falls within the optimal CNS drug space (LogP 1–3) and meets the Astex 'Rule of Three' criterion for fragment-based screening (LogP ≤ 3) [1].

Lipophilicity Aqueous solubility Lead-likeness Physicochemical profiling

PNMT Inhibitory Activity: Defined Negative Control Profile Versus Known PNMT Ligands

N-Ethyl-N-phenylfuran-2-carboxamide was evaluated for in vitro inhibitory activity against bovine phenylethanolamine N-methyltransferase (PNMT) using a radiochemical assay, yielding a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. This value places the compound in the essentially inactive range (>100 µM), contrasting sharply with known PNMT inhibitors such as SKF 7698 (Ki ≈ 100–500 nM) and tetrahydroisoquinoline-based PNMT inhibitors (Ki ≈ 10–200 nM) reported in the literature [2]. The defined inactivity against PNMT—a target relevant to epinephrine biosynthesis and CNS disorders—establishes this compound as a candidate negative control for PNMT screening cascades, where a structurally related but pharmacologically inert furancarboxamide is required to control for non-specific assay interference. The tertiary amide feature (Hdon = 0) precludes the hydrogen-bond donor interaction that many PNMT inhibitors employ for active-site engagement [2].

PNMT inhibition Negative control Enzyme assay BindingDB

NMR Spectral Identity: Definitive Structural Confirmation in DMSO-d₆

A ¹H NMR spectrum of N-ethyl-N-phenylfuran-2-carboxamide has been acquired in DMSO-d₆ and is archived in the Wiley KnowItAll NMR Spectral Library (SpectraBase Compound ID: 7s2R0JA8tAl) [1]. This reference spectrum provides definitive structural confirmation of the compound's identity, distinguishing it from isomeric or homologous furancarboxamides that may co-elute or exhibit similar mass spectra. For procurement and QC purposes, the availability of a database-matched NMR spectrum in a standardized solvent (DMSO-d₆) enables direct lot-to-lot identity verification by end users via comparator NMR analysis, reducing reliance on vendor certificate-of-analysis documentation alone. This is particularly relevant because N-ethyl-N-phenylfuran-2-carboxamide is isomeric with N-(2-ethylphenyl)furan-2-carboxamide (CAS 346722-96-1) and N-(4-ethylphenyl)furan-2-carboxamide (CAS 199190-41-5), both of which share the identical molecular formula (C₁₃H₁₃NO₂) and molecular weight (215.25 g/mol) but differ in substitution regiochemistry .

NMR spectroscopy Structural confirmation Quality control Spectral database

Price Tier and Procurement Accessibility Within Commercial Screening Libraries

In the ChemBridge Hit2Lead screening compound catalog, N-ethyl-N-phenylfuran-2-carboxamide (ID 5286546) is assigned to Price Group 0—the lowest and most economical pricing tier—with standard stock amounts available from 1 mg (5 µmol) to 100 mg . By comparison, its closest 3D-similarity analogs occupy higher price groups: 1-(2-furoyl)-3-phenylpyrrolidine (ID 5691919) is in Price Group 4, and 1-(2-furoyl)-3-phenylpiperidine (ID 6338288) is in Price Group 2 . The Price Group 0 classification reflects lower synthetic complexity for the acyclic N-ethyl-N-phenyl scaffold relative to the pyrrolidine- and piperidine-rigidified analogs, translating into reduced per-milligram cost for library procurement and follow-up resupply. For academic screening centers or industrial groups conducting large-scale primary screens (10,000–100,000 compounds), the cumulative cost differential between Price Group 0 and Price Group 4 compounds can exceed 5- to 10-fold per compound .

Screening library Procurement Cost efficiency ChemBridge

Recommended Scientific and Industrial Application Scenarios for N-Ethyl-N-phenylfuran-2-carboxamide Based on Quantified Differentiation Evidence


Negative Control Compound for Phenylethanolamine N-Methyltransferase (PNMT) Inhibitor Screening Cascades

With a Ki of 1.11 mM (essentially inactive) against bovine PNMT in a validated radiochemical assay [1], N-ethyl-N-phenylfuran-2-carboxamide is qualified for deployment as a structurally related negative control in PNMT inhibitor discovery programs. Its furancarboxamide core mimics the chemotype of active-site-directed PNMT ligands while its tertiary amide architecture (Hdon = 0) precludes the key hydrogen-bond donor interaction required for catalytic site engagement. Researchers can use this compound to establish baseline assay windows, control for non-specific binding, and benchmark the activity of novel PNMT inhibitor candidates.

Cell-Permeable Scaffold for Phenotypic Screening and Intracellular Target-Based Assays

The zero hydrogen-bond donor count (Hdon = 0) of N-ethyl-N-phenylfuran-2-carboxamide, combined with a favorable LogP of 2.08 and low molecular weight (MW 215), predicts superior passive membrane permeability relative to secondary amide furancarboxamides such as N-phenylfuran-2-carboxamide (Hdon = 1) . This property profile makes it a preferred furancarboxamide scaffold for cell-based phenotypic screening campaigns—including antibiofilm, antimicrobial, and ion channel modulation assays—where intracellular target access is prerequisite [2]. It is particularly suitable for screening decks where secondary amide furancarboxamides have previously yielded false negatives due to permeability limitations.

Economical Starting Point for Structure–Activity Relationship (SAR) Expansion in Academic Screening Centers

Classified in ChemBridge Price Group 0—the most economical tier—and available in quantities from 1 mg to 100 mg, N-ethyl-N-phenylfuran-2-carboxamide offers the lowest procurement cost among its 3D-similarity cluster (vs. Price Group 2–4 for pyrrolidine and piperidine analogs) . Its acyclic N-ethyl-N-phenyl architecture provides two independent vectors (ethyl and phenyl substituents on the amide nitrogen) for parallel SAR exploration, enabling cost-efficient analog generation through N-alkylation or N-arylation diversification. Academic medicinal chemistry groups and core screening facilities operating under constrained budgets can maximize SAR coverage per dollar spent by anchoring their furancarboxamide screening deck around this Price Group 0 scaffold.

Identity Verification Standard for Isomeric Furancarboxamide Procurement and Quality Control

The availability of a database-archived ¹H NMR reference spectrum in DMSO-d₆ (Wiley KnowItAll Spectral Library, SpectraBase ID 7s2R0JA8tAl) [3] enables unambiguous structural confirmation of N-ethyl-N-phenylfuran-2-carboxamide and its differentiation from isobaric isomers—specifically N-(2-ethylphenyl)furan-2-carboxamide (CAS 346722-96-1) and N-(4-ethylphenyl)furan-2-carboxamide (CAS 199190-41-5)—which share the identical molecular formula (C₁₃H₁₃NO₂) and molecular weight (215.25 g/mol) . Analytical chemistry groups and procurement QC laboratories can use this reference spectrum as a comparator for incoming lot identity verification, reducing the risk of isomer mis-shipment and ensuring fidelity of screening data across compound resupply cycles.

Quote Request

Request a Quote for N-ethyl-N-phenylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.